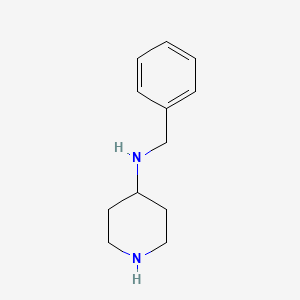

N-benzylpiperidin-4-amine

概要

説明

N-benzylpiperidin-4-amine is an organic compound with the chemical formula C12H18N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylpiperidin-4-amine typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction efficiency and reduce the production cost.

化学反応の分析

Types of Reactions

N-benzylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-benzylpiperidin-4-one.

Reduction: Reduction of this compound can yield N-benzylpiperidine.

Substitution: The amine group in this compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-benzylpiperidin-4-one

Reduction: N-benzylpiperidine

Substitution: Various substituted derivatives depending on the electrophile used

科学的研究の応用

Synthesis of Pharmaceutical Compounds

N-benzylpiperidin-4-amine serves as an important intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the preparation of:

- Butyl 4-amino-1-piperidineacetate : This compound is a key intermediate for synthesizing gastrointestinal prokinetic agents, which enhance gut motility without significant side effects. A notable study established an efficient route for its synthesis, demonstrating its gastro- and colon-prokinetic activities when administered orally .

- Acetylcholinesterase Inhibitors : Derivatives of this compound have shown promise as acetylcholinesterase inhibitors, which are crucial in developing treatments for Alzheimer's disease. A series of N-benzyl substituted piperidine amides were synthesized and evaluated for their ability to inhibit cholinesterases, with some compounds exhibiting moderate potency .

Antiviral Activity

Recent studies have identified this compound derivatives as potential inhibitors of the influenza H1N1 virus. A specific class of 4,4-disubstituted piperidines demonstrated a novel mechanism of action by interacting with hemagglutinin fusion peptides, indicating their potential use in antiviral therapies .

The biological activities associated with this compound include:

- Antimicrobial Properties : Various derivatives have exhibited antimicrobial effects against gram-positive bacteria, suggesting their application in treating infections caused by resistant strains .

- Neuroprotective Effects : The compound's role in inhibiting acetylcholinesterase supports its potential use in neurodegenerative diseases like Alzheimer’s, where cholinergic signaling is disrupted.

Data Table: Summary of Applications

Case Study 1: Gastrointestinal Prokinetics

A study highlighted the synthesis of butyl 4-amino-1-piperidineacetate, emphasizing its efficacy as a gastrointestinal prokinetic agent. The research indicated that this compound could significantly enhance gut motility while minimizing side effects, making it a valuable candidate for further clinical development .

Case Study 2: Acetylcholinesterase Inhibitors

Research conducted on N-benzyl substituted piperidine amides revealed their potential as cholinesterase inhibitors. The study found that certain derivatives displayed significant inhibition rates against both acetylcholinesterase and butyrylcholinesterase, positioning them as promising leads in Alzheimer's drug development .

Case Study 3: Antiviral Activity

The antiviral efficacy of this compound derivatives against H1N1 was investigated, revealing a unique mechanism that could be exploited for therapeutic interventions during influenza outbreaks. This underscores the compound's versatility and importance in addressing viral infections .

作用機序

The mechanism of action of N-benzylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It is known to act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and modulation of monoamine transporters, leading to increased neurotransmitter levels in the synaptic cleft.

類似化合物との比較

Similar Compounds

4-Benzylpiperidine: Similar in structure but lacks the amine group at the 4-position.

Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Tetrahydroisoquinoline: Contains a different heterocyclic structure but shares some pharmacological properties.

Uniqueness

N-benzylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively release monoamines makes it a valuable compound for research in neuropharmacology.

生物活性

N-benzylpiperidin-4-amine, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a benzyl substituent at the nitrogen atom. This structural feature is crucial for its interaction with biological targets. The compound's molecular formula is .

1. Acetylcholinesterase Inhibition

One of the primary biological activities of this compound derivatives is their role as acetylcholinesterase (AChE) inhibitors. Research indicates that certain derivatives exhibit significant AChE inhibitory activity, with some compounds achieving up to 87% inhibition compared to donepezil, a standard AChE inhibitor . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Compound | AChE Inhibition (%) | Comparison |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)quinazolin-4-amines | 87% | Donepezil |

| Other derivatives | Moderate to good | Varies |

2. Cytotoxicity Against Cancer Cell Lines

This compound derivatives have also shown cytotoxic effects against various human cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The cytotoxicity was attributed to the induction of early apoptosis and cell cycle arrest in specific phases .

| Cell Line | Cytotoxicity Observed | Mechanism |

|---|---|---|

| SW620 | High | Apoptosis induction |

| PC-3 | Moderate | Cell cycle arrest |

| NCI-H23 | Moderate | Apoptosis induction |

3. Antifungal Activity

Recent studies have explored the antifungal properties of piperidine derivatives, including those related to this compound. These compounds inhibit ergosterol biosynthesis by targeting key enzymes like sterol C14-reductase and sterol C8-isomerase, which are critical for fungal cell membrane integrity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- AChE Inhibition : By preventing the breakdown of acetylcholine, these compounds enhance cholinergic signaling, which may be beneficial in conditions characterized by cholinergic deficits.

- Cytotoxic Mechanisms : Induction of apoptosis involves caspase activation and disruption of mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Antifungal Mechanism : The inhibition of ergosterol biosynthesis disrupts fungal cell membranes, leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuropathic Pain Treatment : A derivative demonstrated significant antiallodynic effects in models of neuropathic pain by antagonizing sigma receptors, suggesting a novel approach for pain management .

- Cytotoxicity Profiles : Detailed toxicokinetic studies have been conducted to assess the safety profiles and metabolic pathways of these compounds, revealing insights into their pharmacokinetics and potential side effects .

特性

IUPAC Name |

N-benzylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJYJEPNVYXEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388493 | |

| Record name | N-benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420136-94-3 | |

| Record name | N-benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。